molecular formula C13H24O3 B14151800 Methyl 2-(3-hydroxy-2-pentylcyclopentyl)acetate CAS No. 54562-27-5

Methyl 2-(3-hydroxy-2-pentylcyclopentyl)acetate

Cat. No.: B14151800
CAS No.: 54562-27-5
M. Wt: 228.33 g/mol
InChI Key: DZWZEZICFCEJOT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-hydroxy-2-pentylcyclopentyl)acetate typically involves the esterification of cyclopentaneacetic acid derivatives. One common method is the reaction of 3-hydroxy-2-pentylcyclopentanone with methanol in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-hydroxy-2-pentylcyclopentyl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(3-hydroxy-2-pentylcyclopentyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(3-hydroxy-2-pentylcyclopentyl)acetate involves its interaction with specific molecular targets. In the fragrance industry, it interacts with olfactory receptors to produce a pleasant scent. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(3-hydroxy-2-pentylcyclopentyl)acetate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its stability and pleasant aroma make it particularly valuable in the fragrance industry .

Properties

IUPAC Name

methyl 2-(3-hydroxy-2-pentylcyclopentyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h10-12,14H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWZEZICFCEJOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1C(CCC1O)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601335898
Record name Methyl (3-hydroxy-2-pentylcyclopentyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601335898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54562-27-5
Record name Methyl (3-hydroxy-2-pentylcyclopentyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601335898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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